4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one
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Overview
Description
4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one typically involves a multicomponent reaction. One approach includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to the use of readily accessible starting materials, atom economy, and process simplicity. The reaction conditions often involve refluxing in ethanol with piperidine as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of common organic synthesis techniques can be applied. The scalability of the reaction and the availability of starting materials are crucial factors for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Medicine: Explored for its potential as a therapeutic agent due to its complex structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the piperazine ring may enhance its binding affinity. The methoxyphenyl group can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)butan-2-one: A simpler indole derivative with fewer functional groups.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole and methoxyphenyl groups but different substituents.
Uniqueness
4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one is unique due to its combination of an indole moiety, a piperazine ring, and a methoxyphenyl group. This combination provides a versatile scaffold for the development of new compounds with potential biological activities and synthetic applications.
Properties
Molecular Formula |
C24H27N3O3 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C24H27N3O3/c1-30-20-11-9-18(10-12-20)24(29)27-15-13-26(14-16-27)23(28)8-4-5-19-17-25-22-7-3-2-6-21(19)22/h2-3,6-7,9-12,17,25H,4-5,8,13-16H2,1H3 |
InChI Key |
CDYKIGUIPZMFNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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